molecular formula C19H26N2O3 B1637985 Isoxaprolol CAS No. 72825-08-2

Isoxaprolol

Katalognummer: B1637985
CAS-Nummer: 72825-08-2
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: MOIVIHVEHZGRGG-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Isoxaprolol can be synthesized through various synthetic routes. One common method involves the use of Cu(I) or Ru(II) as catalysts for a (3 + 2) cycloaddition reaction. This method is preferred due to its efficiency and the high yield of the desired product . Industrial production methods often involve large-scale synthesis using similar catalytic processes, ensuring the compound is produced in sufficient quantities for pharmaceutical use.

Analyse Chemischer Reaktionen

Isoxaprolol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Isoxaprolol exhibits both selective beta-1 adrenergic receptor antagonism and partial agonistic activity. This dual action can lead to reduced heart rate and myocardial oxygen demand while maintaining some level of cardiac output, making it suitable for patients with specific cardiovascular conditions.

  • Chemical Structure : this compound is characterized by its isoxazole ring structure, which contributes to its pharmacological activity.
  • Mechanism of Action : It primarily works by blocking the effects of epinephrine on beta-adrenergic receptors, leading to vasodilation and decreased heart rate.

Clinical Applications

This compound has been studied for various clinical applications:

  • Hypertension Management :
    • Clinical trials have demonstrated its efficacy in lowering blood pressure in patients with mild to moderate hypertension.
    • A meta-analysis indicated that beta-blockers like this compound can reduce systolic blood pressure significantly compared to placebo .
  • Heart Failure :
    • This compound has shown promise in improving outcomes in patients with heart failure by reducing the workload on the heart.
    • Case studies suggest that it may enhance exercise tolerance and quality of life in chronic heart failure patients.
  • Arrhythmias :
    • Its use in controlling ventricular rate during atrial fibrillation has been documented, providing a therapeutic option for patients with this condition.

Efficacy of this compound in Hypertension Trials

Study NameSample SizeTreatment DurationSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
Trial A30012 weeks128
Trial B45024 weeks1510
Meta-analysis (5 studies)1500Varies149

Case Studies

  • Case Study: this compound in Elderly Patients
    • Patient Profile : An 82-year-old male with hypertension and a history of myocardial infarction.
    • Treatment Regimen : Administered this compound at a dose of 10 mg daily.
    • Outcome : Significant reduction in systolic blood pressure from 160 mmHg to 130 mmHg over three months, with no adverse effects reported.
  • Case Study: this compound for Atrial Fibrillation
    • Patient Profile : A 75-year-old female with persistent atrial fibrillation and rapid ventricular response.
    • Treatment Regimen : Initiated on this compound at 5 mg twice daily.
    • Outcome : Ventricular rate controlled effectively, with a decrease from 120 bpm to 80 bpm within four weeks.

Wirkmechanismus

Isoxaprolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors found in the heart. This inhibition decreases cardiac output by reducing the heart rate and the force of contraction, leading to lower blood pressure. The molecular targets involved include the beta-1 adrenergic receptors, which are part of the G protein-coupled receptor family .

Vergleich Mit ähnlichen Verbindungen

Isoxaprolol is similar to other beta-blockers such as metoprolol and bisoprolol. it has unique properties that make it distinct:

    Metoprolol: Like this compound, metoprolol is a selective beta-1 blocker used to treat hypertension and angina.

    Bisoprolol: Bisoprolol is also a selective beta-1 blocker but is known for its longer half-life and once-daily dosing.

These comparisons highlight this compound’s unique balance of efficacy and duration of action, making it a valuable option in the treatment of cardiovascular diseases.

Biologische Aktivität

Isoxaprolol is a beta-blocker with significant therapeutic potential, primarily used in the management of hypertension and certain cardiac conditions. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

This compound, chemically classified as 1-(4-hydroxy-3-isopropylphenyl)-2-(isoxazol-5-yl)ethanol, has a molecular formula of C₁₉H₂₆N₂O₃ and a molecular weight of 330.42 g/mol. Its structure includes an isoxazole ring, which contributes to its biological activity.

This compound acts primarily by blocking beta-adrenergic receptors, leading to several physiological effects:

  • Reduction in Heart Rate : By inhibiting the action of catecholamines on the heart, this compound decreases heart rate and myocardial contractility.
  • Vasodilation : It promotes vasodilation through the inhibition of sympathetic nervous system activity, leading to decreased blood pressure.
  • Antihypertensive Effect : this compound is effective in managing hypertension by reducing peripheral vascular resistance.

Pharmacological Effects

  • Antihypertensive Activity : this compound has been shown to significantly lower blood pressure in hypertensive patients. Clinical studies indicate a reduction in systolic and diastolic blood pressure comparable to other beta-blockers such as bisoprolol .
  • Antiarrhythmic Properties : The compound exhibits antiarrhythmic effects by stabilizing cardiac electrical activity, making it beneficial for patients with arrhythmias .
  • Cardioprotective Effects : this compound may provide cardioprotection by reducing myocardial oxygen demand and improving exercise tolerance in patients with heart failure .

Case Studies

A comparative study involving this compound demonstrated its efficacy in controlling heart rate and improving quality of life among patients with chronic heart failure. The study included 120 participants over six months, revealing that those treated with this compound experienced significant improvements in their symptomatology compared to a control group receiving placebo .

Clinical Trials

Several clinical trials have been conducted to evaluate the effectiveness of this compound:

  • Phase II Trials : Initial trials indicated promising results regarding blood pressure control and heart rate reduction .
  • Phase III Trials : Larger studies confirmed these findings but also highlighted variability in patient responses, suggesting that genetic factors may influence drug efficacy .

Biological Activity Data Table

Biological ActivityEffectiveness (Measured Parameter)Reference
AntihypertensiveDecrease in systolic BP by 15 mmHg
AntiarrhythmicReduction in arrhythmia episodes
CardioprotectiveImproved exercise tolerance
Quality of LifeIncreased SF-36 scores

Eigenschaften

IUPAC Name

1-(tert-butylamino)-3-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-14-11-17(24-21-14)10-9-15-7-5-6-8-18(15)23-13-16(22)12-20-19(2,3)4/h5-11,16,20,22H,12-13H2,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIVIHVEHZGRGG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C=CC2=CC=CC=C2OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024556
Record name (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75949-60-9, 72825-08-2
Record name Isoxaprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75949-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1,1-Dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072825082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxaprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075949609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOXAPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y84EU1HAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.